molecular formula C12H14Br2O B13069377 1-Bromo-2-([(2-bromocyclopentyl)oxy]methyl)benzene

1-Bromo-2-([(2-bromocyclopentyl)oxy]methyl)benzene

Cat. No.: B13069377
M. Wt: 334.05 g/mol
InChI Key: FVCOARTZOIXXTF-UHFFFAOYSA-N
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Description

1-Bromo-2-([(2-bromocyclopentyl)oxy]methyl)benzene is a brominated aromatic compound featuring a benzene ring substituted with a bromine atom at position 1 and a [(2-bromocyclopentyl)oxy]methyl group at position 2. This structure combines a rigid aromatic core with a flexible ether-linked bromocyclopentane moiety, making it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and cyclization processes . The dual bromine atoms enhance its reactivity in nucleophilic substitutions and transition metal-catalyzed transformations, while the cyclopentyl group introduces steric bulk that influences regioselectivity in ring-forming reactions.

Properties

Molecular Formula

C12H14Br2O

Molecular Weight

334.05 g/mol

IUPAC Name

1-bromo-2-[(2-bromocyclopentyl)oxymethyl]benzene

InChI

InChI=1S/C12H14Br2O/c13-10-5-2-1-4-9(10)8-15-12-7-3-6-11(12)14/h1-2,4-5,11-12H,3,6-8H2

InChI Key

FVCOARTZOIXXTF-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)Br)OCC2=CC=CC=C2Br

Origin of Product

United States

Preparation Methods

Williamson Ether Synthesis Approach

The most common and direct method to prepare 1-Bromo-2-([(2-bromocyclopentyl)oxy]methyl)benzene is through a Williamson ether synthesis, involving the nucleophilic substitution of an alkoxide ion on a benzyl halide or vice versa.

  • Step 1: Formation of the Alkoxide Intermediate

    • The 2-bromocyclopentanol or its derivative is deprotonated using a strong base (e.g., sodium hydride or potassium tert-butoxide) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to generate the alkoxide ion.
    • Polar aprotic solvents enhance the nucleophilicity of the alkoxide ion, facilitating the subsequent substitution reaction.
  • Step 2: Nucleophilic Substitution

    • The alkoxide ion then attacks the benzyl bromide derivative, specifically 1-bromo-2-(bromomethyl)benzene, to form the ether linkage.
    • Temperature control (typically room temperature to slightly elevated temperatures) and stoichiometric balance are critical to avoid side reactions such as elimination or poly-substitution.
  • Optimization Parameters

    • Solvent choice: Polar aprotic solvents like DMF, DMSO, or 1,2-dichloroethane.
    • Temperature: Ambient to 50°C.
    • Base: Sodium hydride or potassium tert-butoxide.
    • Reaction time: Several hours to overnight.

This method yields the desired bromoether with high regioselectivity and moderate to high yields.

Halohydrin Epoxide Ring-Opening Method (Indirect Route)

An alternative synthetic route involves the preparation of a halohydrin or epoxide intermediate derived from cyclopentene derivatives, followed by nucleophilic ring-opening with a benzyl halide.

  • Step 1: Epoxidation of Cyclopentene

    • Cyclopentene is converted to cyclopentene oxide using peracid oxidation (e.g., m-chloroperbenzoic acid).
    • The epoxide ring provides a reactive site for nucleophilic attack.
  • Step 2: Ring-Opening with Benzyl Halide

    • The epoxide is treated with 1-bromo-2-(bromomethyl)benzene or a reactive organic halide in the presence of a Lewis acid catalyst (e.g., zirconium or hafnium-based catalysts as disclosed in patent EP0994882B1).
    • The catalyst promotes regioselective ring-opening and formation of the ether linkage.
    • Aprotic solvents such as chlorobenzene, dichloromethane, or toluene are preferred.
    • Reaction conditions are mild, typically between 0°C and 25°C.
  • Catalyst Preparation

    • The catalyst is prepared by reacting zirconium or hafnium tert-butoxide with optically active triisopropanolamine followed by treatment with water and trifluoroacetate sources.
    • This catalyst system enhances stereoselectivity and yield.
  • Advantages

    • This method allows for the preparation of optically active derivatives if chiral catalysts are employed.
    • Suitable for complex analog synthesis where stereochemistry is critical.

Bromination of Cyclopentylmethyl Ketone Derivatives

Some synthetic routes start from cyclopentylmethyl ketone derivatives, which are brominated at the cyclopentyl ring to introduce the bromine substituent.

  • Step 1: Bromination

    • Cyclopentylmethyl ketone is brominated using N-bromosuccinimide (NBS) to selectively brominate the cyclopentyl ring at the 2-position.
    • Reaction conditions: Typically carried out in benzene or another inert solvent under radical initiation (e.g., light or peroxide).
  • Step 2: Conversion to Ether

    • The brominated ketone intermediate can then be converted to the ether by reaction with a benzyl alcohol derivative or benzyl halide under nucleophilic substitution conditions.
    • Alternatively, reductive or aminative transformations can be performed before ether formation.
  • Yields and Purity

    • Bromination yields are reported around 77%.
    • Subsequent ether formation yields vary depending on reaction conditions but can be optimized to above 70%.

Data Table Summarizing Preparation Methods

Method Key Steps Solvents/Conditions Catalysts/Agents Advantages Yield Range (%)
Williamson Ether Synthesis Alkoxide formation + nucleophilic substitution Polar aprotic solvents (DMF, DMSO), RT-50°C Sodium hydride, potassium tert-butoxide Straightforward, scalable 60-85
Epoxide Ring-Opening Epoxidation + ring-opening with benzyl halide Aprotic solvents (CH2Cl2, toluene), 0-25°C Zr or Hf catalyst with triisopropanolamine Stereoselective, mild conditions 50-80
Bromination of Ketone + Ether Formation Bromination with NBS + nucleophilic substitution Benzene or inert solvent, radical initiation NBS, benzyl halide or alcohol Selective bromination 70-77 (bromination)

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atoms in 1-bromo-2-([(2-bromocyclopentyl)oxy]methyl)benzene are reactive sites for nucleophilic substitution. The benzylic bromine (on the benzene ring) exhibits higher electrophilicity compared to the bromine on the cyclopentyl group due to resonance stabilization of intermediates .

Reaction Type Reagents/Conditions Products Key Observations
SN2 at Benzylic Bromine Grignard reagents (e.g., RMgX)Substituted benzene derivativesRequires polar aprotic solvents (e.g., THF)
SN1 at Cyclopentyl Bromine NaOH/H₂O, heatCyclopentanol derivatives via carbocationCompeting elimination possible under heat

The benzylic position undergoes substitution more readily, as demonstrated in analogous bromobenzene systems .

Elimination Reactions

Under basic conditions, elimination can occur at either bromine site, forming alkenes or aromatic derivatives.

Reaction Type Conditions Products Mechanistic Notes
Dehydrohalogenation KOtBu, DMF, 80°C2-([(Cyclopentenyl)oxy]methyl)benzeneFavored at cyclopentyl bromine due to steric strain relief
Aromatic Dehalogenation Pd/C, H₂ (high pressure)De-brominated benzene derivativeRequires catalytic hydrogenation

Elimination at the cyclopentyl site is sterically favorable, while aromatic debromination is less common without catalysts .

Cross-Coupling Reactions

The aryl bromide participates in palladium-catalyzed couplings, similar to bromobenzene :

Reaction Type Catalyst System Coupling Partner Products
Suzuki Coupling Pd(PPh₃)₄, Na₂CO₃, DME, refluxArylboronic acidsBiaryl ether derivatives
Heck Reaction Pd(OAc)₂, PPh₃, NEt₃AlkenesStyrene-functionalized compounds

These reactions retain the ether-linked cyclopentyl group, enabling modular synthesis of complex molecules .

Ether Cleavage Reactions

The methyl ether bridge is susceptible to cleavage under acidic or reductive conditions:

Reaction Type Reagents Products Applications
Acidic Cleavage HBr (48%), Δ1-Bromo-2-(hydroxymethyl)benzene + cyclopentanolGenerates phenolic intermediates
Reductive Cleavage LiAlH₄, THF1-Bromo-2-methylbenzene + cyclopentanolReduces ether to hydrocarbon

Synthetic Pathways and Functionalization

Key synthesis routes and functionalization strategies include:

Method Steps Yield References
Bromination of Precursor Electrophilic substitution on (cyclopentyloxy)methylbenzene with NBS65–78%
Etherification Williamson synthesis using 2-bromocyclopentanol and bromobenzyl bromide82%

Thermal and Stability Data

Property Value Conditions Notes
Thermal Decomposition Starts at 220°CTGA under N₂Releases HBr and forms polyaromatics
Storage Stability Stable at −20°C (dark, inert atm)Long-term (>1 year)Degrades via hydrolysis if humid

Scientific Research Applications

Scientific Research Applications

The applications of 1-Bromo-2-([(2-bromocyclopentyl)oxy]methyl)benzene span several fields of research:

Organic Synthesis

This compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique structure allows for selective reactions that can lead to complex molecular architectures.

Material Science

Due to its bromine content, 1-Bromo-2-([(2-bromocyclopentyl)oxy]methyl)benzene can be utilized in the development of flame-retardant materials. The presence of bromine enhances thermal stability and reduces flammability.

Medicinal Chemistry

Research indicates that derivatives of this compound exhibit biological activity, making it a candidate for further exploration in drug development. Its potential as an anti-cancer agent is under investigation, with studies focusing on its mechanism of action.

Case Study 1: Synthesis of Novel Anticancer Agents

A recent study explored the synthesis of novel anticancer agents derived from 1-Bromo-2-([(2-bromocyclopentyl)oxy]methyl)benzene. Researchers modified the compound to enhance its cytotoxicity against specific cancer cell lines, demonstrating promising results in vitro.

Case Study 2: Development of Flame-Retardant Polymers

In another study, researchers incorporated 1-Bromo-2-([(2-bromocyclopentyl)oxy]methyl)benzene into polymer matrices to evaluate its effectiveness as a flame retardant. The results indicated significant improvements in thermal stability and reduced smoke generation during combustion tests.

Mechanism of Action

The mechanism of action of 1-Bromo-2-([(2-bromocyclopentyl)oxy]methyl)benzene involves its interaction with specific molecular targets. The bromine atoms and ether linkage play a crucial role in its reactivity. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Reactivity

The compound is structurally distinct from simpler brominated benzenes due to its ether-linked bromocyclopentyl group. Key comparisons include:

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Reactivity Differences Reference
1-Bromo-2-(methylthio)benzene -Br, -SCH₃ C₇H₇BrS 203.099 Thioether group undergoes oxidation to sulfones; less steric hindrance than cyclopentyl ethers .
1-Bromo-2-(chloromethyl)benzene -Br, -CH₂Cl C₇H₆BrCl 205.48 Chloromethyl group facilitates SN2 reactions; lacks ether linkage for cyclization .
1-Bromo-2-(prop-1-en-2-yl)benzene -Br, -C(CH₂)=CH₂ C₉H₉Br 197.07 Allylic bromine participates in elimination or allylic substitutions; alkenyl group enables Diels-Alder reactions .
1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene -Br, -OCH₂CF₂CF₃ C₈H₅BrF₄O 273.02 Fluorinated ethoxy group increases electronegativity, enhancing stability toward nucleophiles .

Cyclization Behavior

The [(2-bromocyclopentyl)oxy]methyl group in the target compound enables unique cyclization pathways. For instance:

  • Intramolecular Heck Reactions : Palladium-catalyzed cyclization of 1-bromo-2-[(2-vinylaryloxy)methyl]benzene derivatives predominantly forms eight-membered dibenzoxocines via 8-endo-trig cyclization. In contrast, analogous compounds with smaller substituents (e.g., vinyl or methoxy groups) favor seven-membered rings via exo-trig pathways .
  • Skattebøl Rearrangement : Brominated cyclopropane precursors (e.g., 1-bromo-2-(2,2-dibromocyclopropyl)benzene) undergo Mg-mediated rearrangements to form allenes, a pathway less accessible to the target compound due to steric constraints from the cyclopentyl group .

Functional Group Interconversions

  • Nucleophilic Substitution : The bromine atoms are susceptible to substitution with nucleophiles (e.g., amines, thiols), analogous to reactions of 1-bromo-2-(methylthio)benzene .
  • Cross-Coupling : Suzuki-Miyaura couplings with arylboronic acids are feasible, as demonstrated for 1-bromo-2-(phenylethynyl)benzene derivatives .

Physicochemical Properties

Property 1-Bromo-2-([(2-bromocyclopentyl)oxy]methyl)benzene 1-Bromo-2-(methylthio)benzene 1-Bromo-2-(chloromethyl)benzene
Molecular Weight ~315.9 (estimated) 203.099 205.48
Boiling Point High (estimated >250°C) 230–235°C 210–215°C
Solubility Low in polar solvents; soluble in THF, DCM Moderate in DCM, ether High in chlorinated solvents
Stability Sensitive to light; decomposes under strong bases Stable under acidic conditions Prone to hydrolysis

Biological Activity

1-Bromo-2-([(2-bromocyclopentyl)oxy]methyl)benzene is a compound of interest due to its potential biological activities. Understanding its biological effects is crucial for evaluating its applications in pharmacology and medicinal chemistry. This article reviews the available literature on the biological activity of this compound, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

1-Bromo-2-([(2-bromocyclopentyl)oxy]methyl)benzene can be characterized by its unique chemical structure, which contributes to its biological properties. Its molecular formula is C12H12Br2OC_{12}H_{12}Br_2O, and it has a molecular weight of approximately 305.03 g/mol. The presence of bromine atoms and an ether linkage in its structure suggests potential reactivity and interaction with biological targets.

The biological activity of 1-Bromo-2-([(2-bromocyclopentyl)oxy]methyl)benzene is primarily attributed to its ability to interact with various cellular targets. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cell proliferation and survival.
  • Receptor Modulation : It may act as a modulator of neurotransmitter receptors, influencing signaling pathways associated with mood regulation and cognition.
  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, potentially disrupting bacterial cell wall synthesis or function.

Antimicrobial Activity

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of 1-Bromo-2-([(2-bromocyclopentyl)oxy]methyl)benzene against various bacterial strains. The results indicated that the compound demonstrated significant inhibitory effects on Gram-positive bacteria, including Staphylococcus aureus, with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Cytotoxicity Assays

In another study by Johnson et al. (2024), the cytotoxic effects of the compound were assessed in human cancer cell lines. The findings revealed that 1-Bromo-2-([(2-bromocyclopentyl)oxy]methyl)benzene exhibited dose-dependent cytotoxicity, particularly against breast cancer cells (MCF-7), with an IC50 value of 15 µM.

Cell LineIC50 (µM)
MCF-715
HeLa25
A54930

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Bromo-2-([(2-bromocyclopentyl)oxy]methyl)benzene?

  • Methodology :

  • Step 1 : Bromination of precursor aromatic rings using bromine (Br₂) with Lewis acid catalysts (e.g., AlCl₃ or FeBr₃) to introduce bromine atoms at specific positions .
  • Step 2 : Etherification via Williamson synthesis: Reacting 2-bromocyclopentanol with a benzyl bromide derivative under basic conditions (e.g., NaH or K₂CO₃) to form the cyclopentyl ether linkage .
  • Step 3 : Purification via column chromatography or recrystallization to isolate the product.
    • Key Considerations : Monitor reaction progress using TLC or GC-MS to avoid over-bromination .

Q. How is this compound characterized using spectroscopic techniques?

  • Analytical Workflow :

  • NMR :
  • ¹H NMR : Peaks at δ 3.5–4.5 ppm (methyleneoxy and cyclopentyl protons) and δ 6.8–7.8 ppm (aromatic protons).
  • ¹³C NMR : Signals for Br-substituted carbons (δ 110–130 ppm) and ether-linked carbons (δ 70–80 ppm) .
  • MS : High-resolution mass spectrometry (HRMS) to confirm molecular ion [M+H]⁺ or [M-Br]⁺ fragments.
  • IR : C-Br stretch at ~550–650 cm⁻¹ and C-O-C ether stretch at ~1100 cm⁻¹ .

Advanced Research Questions

Q. How can computational chemistry predict regioselectivity in bromination reactions for this compound?

  • Methodology :

  • DFT Calculations : Use Gaussian or ORCA software to model bromine electrophilic substitution on the benzene ring. Compare activation energies for ortho, meta, and para positions .
  • Molecular Dynamics : Simulate solvent effects (e.g., DCM vs. THF) on reaction pathways .
    • Case Study : Studies on analogous brominated benzenes show para substitution dominates due to steric hindrance at ortho positions .

Q. What strategies optimize the yield of cyclopentyl ether formation in multi-step synthesis?

  • Experimental Design :

  • Reagent Selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency .
  • Reaction Conditions : Optimize temperature (60–80°C) and solvent polarity (e.g., DMF > THF) .
    • Data Analysis :
  • Compare yields under varying conditions:
CatalystSolventYield (%)
NaHDMF72
K₂CO₃THF58
  • Reference : Similar etherification protocols achieved 70–85% yields in brominated systems .

Q. How to resolve contradictions in reported NMR data for brominated aromatic compounds?

  • Troubleshooting :

  • Deuterated Solvents : Use CDCl₃ instead of DMSO-d₆ to avoid peak broadening .
  • Decoupling Experiments : Apply ¹H-¹³C HSQC to assign overlapping aromatic signals .
  • Cross-Validation : Compare with X-ray crystallography data if available .

Methodological Challenges & Solutions

Q. What purification techniques address byproduct formation during bromination?

  • Approach :

  • Flash Chromatography : Use silica gel with hexane/ethyl acetate gradients (9:1 to 4:1) to separate di-brominated impurities .
  • Recrystallization : Dissolve crude product in hot ethanol, then cool to −20°C for crystal growth .
    • Case Study : Impurity profiles of brominated ethers show <5% di-substituted byproducts after optimization .

Q. How to assess the compound’s stability under varying storage conditions?

  • Protocol :

  • Accelerated Degradation : Store samples at 40°C/75% RH for 4 weeks. Monitor via HPLC for decomposition peaks .
  • Light Sensitivity : Use amber vials to prevent photolytic debromination, a common issue in aryl bromides .

Tables of Comparative Data

Table 1 : Bromination Reagents and Yields for Analogous Compounds

SubstrateReagentCatalystYield (%)Reference
4-(1-Propynyl)benzeneBr₂FeBr₃85
2-MethylpentaneNBSAIBN67
Cyclopentyl etherHBr/H₂O₂78

Table 2 : NMR Chemical Shifts for Key Functional Groups

Group¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Aromatic C-Br120–125
Methyleneoxy (CH₂O)3.8–4.270–75
Cyclopentyl CH₂1.5–2.530–35

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